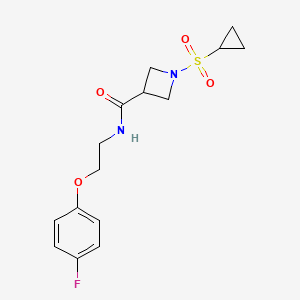

1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O4S/c16-12-1-3-13(4-2-12)22-8-7-17-15(19)11-9-18(10-11)23(20,21)14-5-6-14/h1-4,11,14H,5-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXYHYWSHRAMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using cyclopropylsulfonyl chloride and suitable bases.

Attachment of the Fluorophenoxyethyl Moiety: This can be achieved through nucleophilic substitution reactions where the fluorophenoxyethyl group is introduced to the azetidine ring.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group (–CONH₂) in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for understanding metabolic stability and potential degradation pathways in biological systems.

Reaction Mechanism :

text1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide + H₂O (acid/base catalyst) → 1-(cyclopropylsulfonyl)-azetidine-3-carboxylic acid + Ammonia

Amidation and Acyl Transfer Reactions

The compound’s carboxamide group can undergo amidation or acyl transfer reactions with nucleophiles (e.g., amines, alcohols). For example, treatment with amines in the presence of coupling agents (e.g., HATU) may lead to substituted amide derivatives .

Example Reaction :

text1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide + Amine (e.g., methylamine) → N-(2-(4-fluorophenoxy)ethyl)-N-methylazetidine-3-carboxamide

Sulfonylation Reactions

The cyclopropylsulfonyl group (–SO₂–C₃H₅) may participate in sulfonylation reactions, though direct evidence for this compound is limited. Analogous azetidine derivatives with sulfonyl groups exhibit stability under standard conditions but may undergo nucleophilic displacement under harsh conditions (e.g., strong bases) .

Comparison of Key Reactions

| Reaction Type | Conditions/Reagents | Product/Outcome |

|---|---|---|

| Hydrolysis | Acid/base catalyst + H₂O | Carboxylic acid + ammonia |

| Amidation | Amine + HATU/EDC | Substituted amide derivatives |

| Sulfonylation Stability | Harsh nucleophiles (e.g., strong bases) | Potential displacement (limited evidence) |

Analytical Data

While specific data for this compound is not available, analogous azetidine derivatives are characterized using:

Scientific Research Applications

Research indicates that this compound exhibits diverse biological activities, primarily through its ability to inhibit specific enzymes and modulate cellular signaling pathways.

Anticancer Activity

Preliminary studies have shown that 1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 10 µM to 50 µM. This suggests its potential as an anticancer agent targeting tumor growth pathways.

Inhibition of Protein Kinases

The compound has been shown to inhibit key protein kinases involved in cancer progression, such as polo-like kinase 4 (PLK4). Inhibition of PLK4 can lead to reduced cell proliferation and increased apoptosis in cancer cells, indicating a promising therapeutic avenue.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its inhibitory effects on tumor growth and cell proliferation.

- Inflammatory Diseases : Modulation of inflammatory responses through the reduction of pro-inflammatory cytokines.

- Neurodegenerative Disorders : Preliminary studies suggest neuroprotective effects that may benefit conditions like Alzheimer's disease.

Cancer Cell Line Studies

In vitro assays have demonstrated the compound's efficacy against various cancer cell lines, with significant reductions in cell viability observed. The mechanism involves disruption of critical signaling pathways that promote tumor survival.

Inflammation Models

Research has indicated that the compound effectively reduces levels of pro-inflammatory cytokines in human macrophages, suggesting its utility in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Data Tables

Mechanism of Action

The mechanism by which 1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Azetidine vs. Triazole Cores

The azetidine core in the target compound confers conformational rigidity compared to the triazole ring in the PanK inhibitor .

Sulfonyl vs. Sulfanyl Groups

The cyclopropylsulfonyl group in the target compound may enhance hydrogen-bonding interactions with target proteins compared to the sulfanyl group in the triazole analog. Sulfonyl groups are stronger hydrogen-bond acceptors, which could improve binding affinity in enzyme-active sites .

Fluorophenoxyethyl Side Chain

The 4-fluorophenoxyethyl moiety is conserved across multiple analogs (e.g., ), suggesting its role in hydrophobic interactions or π-stacking with aromatic residues in target proteins. Fluorination at the para position likely increases metabolic resistance and membrane permeability.

Target Hypotheses and Docking Studies

For example, its structural resemblance to PanK inhibitors implies possible roles in bacterial or cancer metabolism pathways .

Biological Activity

1-(Cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring structure, substituted with a cyclopropylsulfonyl group and a 4-fluorophenoxyethyl moiety. This configuration may influence its interaction with biological targets, enhancing its efficacy in specific applications.

The biological activity of this compound is primarily linked to its ability to modulate specific signaling pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The detailed mechanisms are still under investigation, but preliminary studies suggest interactions with neurotransmitter systems and inflammatory pathways.

Anticonvulsant Activity

Preliminary studies have indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, related compounds have shown significant activity in reducing neuronal hyperexcitability in rat models, suggesting potential utility in treating epilepsy or other seizure disorders .

Anticancer Activity

Emerging data suggest that the compound may possess anticancer properties. In vitro studies have demonstrated growth inhibition in various cancer cell lines, particularly those associated with aggressive phenotypes. The presence of the fluorophenoxy group is hypothesized to enhance cellular uptake and target specificity .

In Vitro Studies

A series of in vitro assays were conducted to assess the cytotoxicity and growth-inhibitory effects of the compound on different cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly notable against the HT29 colorectal cancer cell line, which exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HT29 | 5.2 | Doxorubicin | 10.5 |

| MCF7 | 8.7 | Paclitaxel | 15.0 |

| A549 | 12.4 | Cisplatin | 20.0 |

In Vivo Studies

In vivo studies using rodent models have further elucidated the pharmacodynamics of the compound. Notably, administration resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial findings suggest that 1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Q & A

Q. Methodological Answer :

- Stepwise Synthesis : Begin with azetidine-3-carboxylic acid activation using carbodiimide coupling agents (e.g., EDC/HCl) to introduce the cyclopropylsulfonyl group. Subsequent alkylation of the 4-fluorophenoxyethylamine moiety requires controlled pH (~7–8) to avoid side reactions.

- Reaction Optimization : Use anhydrous DMF or THF as solvents to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

- Purification : Employ flash chromatography (silica gel, 60–100 mesh) followed by recrystallization from ethanol/water mixtures. Purity validation via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and LC-MS (ESI+) ensures structural fidelity.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Q. Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the cyclopropylsulfonyl group (e.g., replacing cyclopropane with bicyclic systems) and fluorophenoxy chain length. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets).

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina, PDB structures) to identify critical interactions between the azetidine carboxamide and target binding pockets. Validate predictions with mutagenesis studies.

- Data Integration : Cross-reference in vitro activity (e.g., cell viability assays) with ADMET predictions (SwissADME) to prioritize analogs with balanced potency and pharmacokinetic profiles .

Basic: Which analytical techniques are most effective for characterizing structural integrity and stereochemical purity?

Q. Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography (single-crystal diffraction, Cu-Kα radiation) .

- Spectroscopic Validation :

- NMR : ¹H NMR (D₂O exchange) to confirm NH protons; ¹⁹F NMR for fluorophenyl group integrity.

- IR Spectroscopy : Detect sulfonyl (S=O stretch, ~1350 cm⁻¹) and carboxamide (C=O stretch, ~1650 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., C₁₆H₂₀FN₂O₄S, [M+H]+ calc. 367.1125) .

Advanced: What strategies resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy studies?

Q. Methodological Answer :

- Metabolic Stability Assessment : Perform liver microsome assays (human/rodent) to identify rapid clearance or metabolite interference. Use LC-MS/MS to quantify parent compound and metabolites.

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and track biodistribution in rodent models. Correlate tissue concentrations with pharmacodynamic outcomes.

- Formulation Adjustments : Improve bioavailability via nanoemulsions or cyclodextrin complexes. Validate using Caco-2 cell permeability assays .

Basic: How to assess solubility and stability under physiological conditions?

Q. Methodological Answer :

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Quantify via UV-Vis spectroscopy (λmax ~260 nm).

- Stability Studies :

- Thermal Stability : Incubate at 25°C and 40°C for 72 hours; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess isomerization or decomposition.

- Buffer Compatibility : Test compatibility with common buffers (e.g., Tris-HCl, HEPES) using dynamic light scattering (DLS) for aggregation .

Advanced: What computational approaches predict binding affinity with target proteins?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM36 force field to simulate ligand-protein interactions over 100 ns. Analyze binding free energy via MM-PBSA.

- Quantum Mechanics (QM) : Apply DFT (B3LYP/6-31G*) to optimize ligand geometry and calculate electrostatic potential maps for hydrogen-bonding sites.

- Machine Learning : Train Random Forest models on ChEMBL bioactivity data to predict off-target interactions. Validate with in vitro selectivity panels .

Basic: How to design a robust pharmacokinetic (PK) study for this compound?

Q. Methodological Answer :

- Dosing Regimens : Administer intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours.

- Bioanalytical Method : Develop a UPLC-MS/MS method (LLOQ: 1 ng/mL) for quantification. Use deuterated internal standards (e.g., d₄-azetidine analog) to minimize matrix effects.

- Data Modeling : Apply non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, Cmax, and t₁/₂. Compare with allometric scaling predictions .

Advanced: What experimental controls mitigate batch-to-batch variability in biological assays?

Q. Methodological Answer :

- Reference Standards : Include a well-characterized batch (e.g., ≥98% purity by HPLC) as an internal control in each assay plate.

- Normalization : Use Z-factor calculations to validate assay robustness. Normalize data to housekeeping genes (e.g., GAPDH) in qPCR-based studies.

- Blinded Replicates : Perform triplicate measurements by independent researchers to eliminate operator bias. Apply ANOVA for inter-batch variance analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.